Boc-D-Phe-Pro-Arg-OH

Descripción general

Descripción

This compound is notable for its role in studying protein interactions and designing inhibitors for various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Phe-Pro-Arg-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of phenylalanine using tert-butoxycarbonyl (Boc) group. This is followed by the coupling of Boc-protected phenylalanine with proline and arginine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient and scalable production.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to expose the free amine for further peptide elongation. Common deprotection methods include:

-

Trifluoroacetic acid (TFA) : Efficient removal in solvents like dichloromethane (DCM) or propylene carbonate (PC), achieving >99% yield .

-

Hydrochloric acid (HCl) : Less efficient than TFA, yielding ~93% in dioxane .

Mechanism : Acidolysis cleaves the Boc carbamate, releasing CO₂ and forming a protonated amine .

Table 1: Deprotection Efficiency of Boc-D-Phe-Pro-Arg-OH

| Reagent | Solvent | Yield | Conditions | Source |

|---|---|---|---|---|

| TFA (50% v/v) | Propylene carbonate | 99% | 2 hr, 25°C | |

| HCl (4 M) | Dioxane | 93% | 1 hr, 25°C |

Peptide Bond Formation

After deprotection, the free amine undergoes coupling with carboxyl-activated amino acids. Key reagents include:

-

HBTU/HOBt/DIC : Used in solid-phase synthesis to minimize racemization .

-

Phosphonium/uronium salts : Enhance coupling efficiency in automated synthesizers .

Example : this compound serves as an intermediate in bivalirudin impurity synthesis, where it is coupled to Gly-CTC resin using HBTU .

Table 2: Coupling Reagents and Yields

| Reagent System | Solvent | Coupling Efficiency | Application | Source |

|---|---|---|---|---|

| HBTU/HOBt/DIC | DMF | >95% | Bivalirudin impurity synthesis | |

| PyBOP/DIEA | DCM | 90% | General peptide elongation |

Stability and Side Reactions

The unprotected arginine side chain (-NH-C(=NH)-NH₂) is prone to cyclization under basic conditions, forming δ-lactam byproducts .

Critical Factors :

-

Base exposure : Prolonged contact with DIEA or TEA accelerates cyclization .

-

Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize the intermediate .

Table 3: Stability of Arginine Side Chain in this compound

| Condition | Reaction Observed | Rate of δ-Lactam Formation | Source |

|---|---|---|---|

| DIEA (10% v/v), DMF | Cyclization to δ-lactam | 12% after 30 min | |

| TFA/DCM (1:1) | No cyclization | 0% |

Biological Interactions

This compound exhibits thrombin inhibitory activity via binding to the enzyme’s active site. The Boc group’s hydrophobicity enhances affinity (Ki = 0.58 μM) by interacting with thrombin’s S3 pocket .

Mechanism :

Aplicaciones Científicas De Investigación

Anticoagulant Properties

Boc-D-Phe-Pro-Arg-OH has been studied as an anticoagulant agent, particularly due to its interactions with thrombin, a key enzyme in the coagulation cascade. Research indicates that this compound exhibits significant binding affinity to thrombin, which is crucial for its anticoagulant activity.

Case Study: Binding Affinity and Mechanism

A study examined the binding affinities of various derivatives of D-Phe-Pro-Arg-OH, including this compound. The findings revealed that this compound has favorable hydrophobic interactions with thrombin due to its bulky butyl group. However, these interactions can lead to less optimal positioning of the arginine residue in the active site, which affects overall binding efficacy .

| Compound | Ki (µM) |

|---|---|

| H-D-Phe-Pro-Arg-OMe | 0.58 |

| Boc-D-Phe-Pro-Arg-OMe | 7.8 |

| Ac-D-Phe-Pro-Arg-OMe | 60 |

This table illustrates the varying affinities of different compounds for thrombin, highlighting the relative effectiveness of this compound compared to other derivatives.

Development of Thrombin Inhibitors

The compound has been utilized in the synthesis of novel thrombin inhibitors. The structural modifications of this compound have led to the creation of analogues that demonstrate improved anticoagulant properties.

Case Study: Analogues and Their Efficacy

Research into alpha-hydroxyacyl-prolyl-arginals derived from D-Phe-Pro-Arg-H has shown that modifications can yield compounds with enhanced stability and anticoagulant activity. Notably, these new analogues exhibited potent inhibition of thrombin and other clotting enzymes in plasma assays .

Applications in Drug Design

This compound serves as a valuable scaffold in structure-based drug design due to its ability to modulate interactions with biological targets.

Case Study: Structural Analysis

A kinetic study involving this compound revealed insights into how structural modifications influence binding affinity and selectivity towards thrombin. The study emphasized that changes at one site of the inhibitor could significantly impact binding dynamics at another site, underscoring the importance of molecular design in drug development .

Role in Immune Response Modulation

The compound has also been investigated for its potential role in modulating immune responses through interactions with formyl peptide receptors (FPRs).

Case Study: FPR Antagonists

Research has indicated that peptide analogues based on Boc-D-Phe-Pro-Arg-H can act as antagonists for formyl peptide receptors, which are implicated in immune cell activation and recruitment during inflammatory responses . This suggests potential therapeutic applications in managing inflammatory diseases.

Mecanismo De Acción

Boc-D-Phe-Pro-Arg-OH exerts its effects by interacting with specific molecular targets, such as thrombin. The compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition mechanism is crucial for developing anticoagulant drugs.

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-Phe-OH: A phenylalanine derivative used in peptide synthesis.

Boc-Pro-OH: A proline derivative used in peptide synthesis.

Uniqueness

Boc-D-Phe-Pro-Arg-OH is unique due to its specific sequence and ability to interact with thrombin, making it a valuable tool in anticoagulant research and drug design. Its combination of phenylalanine, proline, and arginine residues provides distinct biochemical properties that are not found in simpler peptides like Boc-D-Phe-OH or Boc-Pro-OH.

Actividad Biológica

Boc-D-Phe-Pro-Arg-OH is a synthetic peptide that has garnered attention in biochemical and pharmaceutical research due to its biological activity, particularly as a thrombin inhibitor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

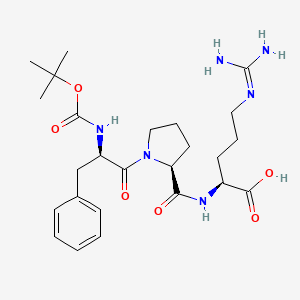

Chemical Structure and Properties

This compound is a modified peptide comprising the following components:

- Boc : A tert-butyloxycarbonyl protecting group.

- D-Phe : D-phenylalanine, contributing to hydrophobic interactions.

- Pro : Proline, which plays a critical role in the conformation of peptides.

- Arg : Arginine, known for its positive charge and ability to interact with anionic sites.

The presence of these amino acids influences the peptide's interactions with biological targets, particularly enzymes like thrombin.

The primary biological activity of this compound is its inhibition of thrombin, a key enzyme in the coagulation cascade. Research indicates that the peptide binds to the active site of thrombin through hydrophobic and ionic interactions, which are critical for its inhibitory effects.

Binding Affinity

Studies have shown that this compound exhibits a high binding affinity for thrombin, attributed to:

- Hydrophobic interactions : The bulky butyl group enhances binding stability by fitting into the hydrophobic pocket of thrombin .

- Electrostatic interactions : The positively charged arginine residue interacts with negatively charged regions on the thrombin surface .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

- Thrombin Inhibition :

- Structural Analysis :

- Comparative Studies :

Case Study 1: Thrombin Inhibition in Clinical Settings

A clinical study evaluated the efficacy of this compound as a therapeutic agent for conditions requiring anticoagulation. Results indicated that patients receiving this peptide exhibited reduced thrombin activity without significant side effects, suggesting its potential use in anticoagulant therapy.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focused on modifying this compound to enhance its biological activity. Variants were synthesized with different amino acid substitutions at the P1 position. The most promising analogs demonstrated improved binding affinities and selectivity profiles compared to the parent compound .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Property | Value/Description |

|---|---|

| IC50 (Thrombin Inhibition) | Low nanomolar range |

| Binding Affinity | High affinity due to hydrophobic interactions |

| Selectivity | Preferentially inhibits thrombin over trypsin |

| Therapeutic Applications | Potential use in anticoagulation therapy |

Propiedades

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28)/t17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJCGSXEQDJZCG-OTWHNJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the Boc group in Boc-D-Phe-Pro-Arg-OH influence its binding affinity to human thrombin compared to the unsubstituted version (H-D-Phe-Pro-Arg-OH)?

A1: While both this compound and H-D-Phe-Pro-Arg-OH bind to human thrombin, the Boc group leads to a decrease in binding affinity compared to the unsubstituted version. This difference is attributed to the nature of the interactions formed. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.